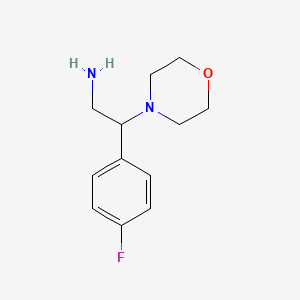

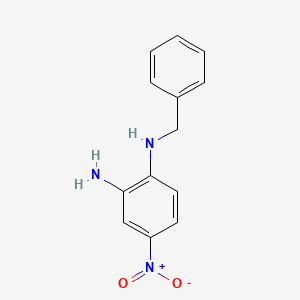

N~1~-benzyl-4-nitro-1,2-benzenediamine

Vue d'ensemble

Description

N~1~-benzyl-4-nitro-1,2-benzenediamine is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a benzene ring substituted with nitro groups and other functional groups, which can significantly alter their chemical behavior and physical properties. The specific structure and properties of N~1~-benzyl-4-nitro-1,2-benzenediamine itself are not directly detailed in the provided papers, but insights can be drawn from related compounds and their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related nitrobenzene derivatives often involves the functionalization of benzene rings with nitro groups and other substituents. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid by-products . Similarly, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine are synthesized through electrochemical oxidation or chemical reaction with arylsulfinic acids . These methods could potentially be adapted for the synthesis of N~1~-benzyl-4-nitro-1,2-benzenediamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was elucidated using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Similarly, the structure of 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol was characterized by X-ray diffraction, IR, 1H NMR, and 13C NMR, showing intramolecular proton transfer and π-π interactions . These techniques could be employed to determine the precise molecular structure of N~1~-benzyl-4-nitro-1,2-benzenediamine.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives is influenced by the presence of nitro groups and other substituents. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without additional base . The presence of nitro groups can also affect the electron density and reactivity of the benzene ring, as seen in the analysis of the structure and spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . These findings suggest that N~1~-benzyl-4-nitro-1,2-benzenediamine may also participate in nucleophilic substitution reactions and exhibit specific reactivity patterns due to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. For instance, the intramolecular hydrogen bonding in 2-Nitro-N-(4-nitrophenyl)benzamide contributes to the stability of its crystal structure . The electronic properties, such as HOMO and LUMO energies, can be assessed using DFT calculations, providing insights into the chemical reactivity and stability of these compounds . The solubility, melting point, and other physical properties would be influenced by the molecular interactions and can be predicted based on the structural analysis.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Katritzky et al. (2010) demonstrated the synthesis of N,N-dialkyl-1,3-benzenediamines with various alkyl groups, showcasing a method that could potentially be applied to synthesize compounds like N1-benzyl-4-nitro-1,2-benzenediamine. This method involves multiple steps, including condensation, reduction, acylation, and further reduction processes, to achieve the desired compound. Such synthetic pathways are crucial for creating specific compounds used in research and industrial applications (Katritzky, Rachwal, & Rachwał, 2010).

Electrochemical Synthesis

Khazalpour and Nematollahi (2015) explored the electrochemical synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, highlighting an alternative approach that could be adapted for the synthesis of derivatives of N1-benzyl-4-nitro-1,2-benzenediamine. This method emphasizes the versatility and efficiency of electrochemical reactions in producing complex organic compounds (Khazalpour & Nematollahi, 2015).

Photonic and Electronic Applications

Roth et al. (2006) demonstrated the functionalization of poly(vinyl amine) with 2-nitro-1,4-benzenediamine moieties, creating water-soluble polymers sensitive to pH changes. This research underscores the potential of N1-benzyl-4-nitro-1,2-benzenediamine derivatives in developing photonic and electronic materials that can respond to environmental stimuli (Roth, Jbarah, Holze, Friedrich, & Spange, 2006).

Heterocycle Synthesis

Vidal-Albalat, Rodríguez, and González (2014) highlighted the transformation of nitroepoxides into 1,4-diamino heterocycles, such as quinoxalines and pyrazines, by reacting with 1,2-benzenediamines. This research indicates the utility of N1-benzyl-4-nitro-1,2-benzenediamine in synthesizing biologically relevant heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Vidal-Albalat, Rodríguez, & González, 2014).

Analytical Chemistry

Zong-ping (2012) utilized high-performance liquid chromatography (HPLC) to analyze 2-nitro-p-benzenediamine in hair dyes, demonstrating the relevance of N1-benzyl-4-nitro-1,2-benzenediamine in analytical chemistry for quality control and safety assessment in consumer products (Huang Zong-ping, 2012).

Propriétés

IUPAC Name |

1-N-benzyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYXDADRRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402663 | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-benzyl-4-nitro-1,2-benzenediamine | |

CAS RN |

66108-86-9 | |

| Record name | 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)